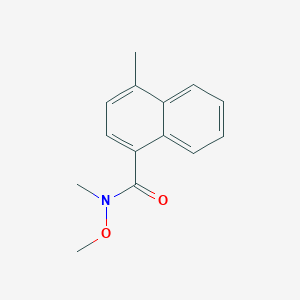

N-Methoxy-N,4-dimethyl-1-naphthamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methoxy-N,4-dimethylnaphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-10-8-9-13(14(16)15(2)17-3)12-7-5-4-6-11(10)12/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUXISEWXSKUQIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)C(=O)N(C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701231045 | |

| Record name | 1-Naphthalenecarboxamide, N-methoxy-N,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701231045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807542-90-0 | |

| Record name | 1-Naphthalenecarboxamide, N-methoxy-N,4-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807542-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthalenecarboxamide, N-methoxy-N,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701231045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Methoxy N,4 Dimethyl 1 Naphthamide and Its Derivatives

Direct Acyl Substitution Approachestandfonline.comeurekaselect.comorganic-chemistry.org

Direct acyl substitution represents the most common and straightforward strategy for the synthesis of Weinreb amides. nih.govmasterorganicchemistry.com These methods typically involve the activation of a carboxylic acid, in this case, 4-methyl-1-naphthoic acid, followed by a nucleophilic attack by N,O-dimethylhydroxylamine or its salt. libretexts.org

Condensation of Carboxylic Acids with N,O-Dimethylhydroxylamine Hydrochloride using Coupling Reagentstandfonline.com

A widely employed one-pot procedure for the synthesis of N-Methoxy-N,4-dimethyl-1-naphthamide involves the direct condensation of 4-methyl-1-naphthoic acid with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling reagent. numberanalytics.com These reagents activate the carboxylic acid in situ, facilitating the subsequent amidation under mild conditions. arkat-usa.org A variety of coupling agents have been developed for this purpose, each with its own advantages regarding reaction time, yield, and substrate scope. arkat-usa.org

Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), phosphonium (B103445) salts such as benzotriazol-1-yl-N-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), and uronium salts like TBTU or HATU. numberanalytics.comarkat-usa.org The general procedure involves mixing the carboxylic acid, the hydroxylamine (B1172632) salt, the coupling agent, and a non-nucleophilic base (e.g., triethylamine (B128534) or N-methylmorpholine) in an appropriate aprotic solvent. researchgate.net For instance, the reaction using 2-chloro-1-methylpyridinium (B1202621) iodide (CMPI) as the coupling agent is known to proceed in high yields without causing racemization in chiral substrates. arkat-usa.orgresearchgate.net

Table 1: Comparison of Common Coupling Reagents for Weinreb Amide Synthesis

| Coupling Reagent | Abbreviation | Typical Base | Key Features |

|---|---|---|---|

| N,N'-Dicyclohexylcarbodiimide | DCC | - | Cost-effective; produces insoluble dicyclohexylurea byproduct. arkat-usa.org |

| Benzotriazol-1-yl-N-oxy-tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Et3N, DIPEA | Highly efficient; often used in peptide chemistry. arkat-usa.org |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | TBTU | Et3N, DIPEA | High yields, fast reactions. numberanalytics.com |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Et3N, DIPEA | Very effective for hindered acids and sensitive substrates. numberanalytics.com |

| Propylphosphonic Anhydride (B1165640) | T3P® | N-ethylmorpholine | Broad applicability; byproducts are water-soluble. arkat-usa.org |

| 2-Chloro-1-methylpyridinium iodide | CMPI | Et3N | High yields, avoids racemization for chiral acids. arkat-usa.orgresearchgate.net |

Utilization of Anhydride Intermediatestandfonline.com

Activating the carboxylic acid via an anhydride intermediate is another effective strategy. This can be achieved by forming a mixed anhydride in situ, which is then readily attacked by N,O-dimethylhydroxylamine. tandfonline.com For example, reacting the parent carboxylic acid with an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a base like N-methylmorpholine, generates a mixed carbonic anhydride. researchgate.net This highly activated intermediate subsequently reacts with N,O-dimethylhydroxylamine hydrochloride to furnish the desired Weinreb amide. tandfonline.comresearchgate.net

A similar approach uses methanesulfonyl chloride and triethylamine to form a mixed anhydride of methanesulfonic acid, which has proven effective for converting sterically hindered carboxylic acids into their corresponding Weinreb amides in good yields. organic-chemistry.org The primary byproduct, N-methoxy-N-methylmethanesulfonamide, can be conveniently removed under vacuum. organic-chemistry.org Another method involves using trichloromethyl chloroformate, which reacts with the carboxylic acid to form a mixed carbonic anhydride as the activated intermediate, leading to excellent yields of the Weinreb amide. tandfonline.comtandfonline.com

Alternatively, a pre-formed symmetric anhydride of the carboxylic acid can be used. While less common for one-pot syntheses, the reaction of an anhydride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base is a viable method for preparing Weinreb amides. mychemblog.com

Reaction of Carboxylic Acid Derivatives with N,O-Dimethylhydroxylamine Hydrochloridetandfonline.com

Instead of activating the carboxylic acid directly, one can start from a more reactive carboxylic acid derivative. mychemblog.com The most common approach in this category is the use of an acyl chloride. researchgate.net 4-methyl-1-naphthoic acid can be converted to its highly reactive acyl chloride, 4-methyl-1-naphthoyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. mychemblog.comlibretexts.org

The resulting acyl chloride is then treated with N,O-dimethylhydroxylamine hydrochloride in the presence of a base, such as pyridine (B92270) or triethylamine, to afford N-Methoxy-N,4-dimethyl-1-naphthamide. mychemblog.com This two-step procedure is robust and generally provides high yields. Similarly, other activated derivatives like esters can be converted to Weinreb amides, although this often requires stronger reagents like dimethylaluminum chloride (Me₂AlCl) or trimethylaluminum (B3029685) (Me₃Al). mychemblog.com

Palladium-Catalyzed Aminocarbonylation of Aryl Halideseurekaselect.com

A convergent approach to the synthesis of N-Methoxy-N,4-dimethyl-1-naphthamide involves the palladium-catalyzed aminocarbonylation of an aryl halide. researchgate.net This powerful cross-coupling reaction constructs the amide bond by combining an aryl halide (e.g., 1-iodo-4-methylnaphthalene), carbon monoxide (CO), and N,O-dimethylhydroxylamine. researchgate.net

This methodology avoids the need to pre-form the carboxylic acid and is tolerant of a wide range of functional groups. rsc.org The reaction is typically carried out using a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or a supported palladium nanoparticle catalyst (Pd@PS), often in the presence of a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃) or a bidentate ligand like Xantphos for more challenging substrates. rsc.orgmdpi.com A base, such as triethylamine, is required to neutralize the hydrogen halide formed during the reaction. nih.gov While gaseous carbon monoxide is often used, safer, bench-stable CO surrogates like oxalic acid have also been successfully employed. rsc.org

Table 2: Typical Components for Palladium-Catalyzed Weinreb Amide Synthesis

| Component | Examples | Function |

|---|---|---|

| Aryl Halide | 1-Iodo-4-methylnaphthalene, 1-Bromo-4-methylnaphthalene | Aryl source |

| Amine | N,O-Dimethylhydroxylamine hydrochloride | Amine source |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd@PS | Catalyzes the C-N and C-C bond formations. rsc.orgmdpi.com |

| Ligand | PPh₃, dppf, XantPhos | Stabilizes the palladium center and modulates its reactivity. mdpi.com |

| Carbon Monoxide Source | CO gas, Mo(CO)₆, Oxalic Acid | Provides the carbonyl group of the amide. rsc.org |

| Base | Et₃N, DIPEA, K₂CO₃ | Neutralizes HX byproduct. nih.gov |

| Solvent | DMF, Toluene, Dioxane | Reaction medium |

Novel Synthetic Routes and Advanced Methodologies

Continuous research aims to develop more efficient, milder, and environmentally benign methods for Weinreb amide synthesis. These advanced methodologies often focus on one-pot procedures that minimize waste and simplify purification.

One-Pot Transition-Metal-Free Synthesis from Carboxylic Acidsmychemblog.com

Several modern methods allow for the direct, one-pot conversion of carboxylic acids to Weinreb amides under transition-metal-free conditions, offering advantages in terms of cost, toxicity, and ease of product purification. tandfonline.com One such efficient procedure utilizes trichloroacetonitrile (B146778) (TCA) and triphenylphosphine (TPP). researchgate.net In this method, the carboxylic acid is presumed to form a reactive acyl chloride in situ through the action of TCA and TPP. Subsequent treatment with N,O-dimethylhydroxylamine in the presence of a base like triethylamine yields the corresponding Weinreb amide. The process is general for a variety of aromatic and aliphatic carboxylic acids and proceeds smoothly at room temperature.

Another simple and efficient one-pot procedure employs trichloromethyl chloroformate and triethylamine at room temperature. tandfonline.comtandfonline.com This method is characterized by mild reaction conditions, high yields, short reaction times (often within an hour), and operational simplicity, making it an attractive route for the synthesis of N-Methoxy-N,4-dimethyl-1-naphthamide from 4-methyl-1-naphthoic acid. tandfonline.comtandfonline.com

Table of Compounds

Synthesis from 4,6-Pyrimidyl Urethane (B1682113) and Grignard Reagents

A notable method for the synthesis of N-methoxy-N-methylamides, often referred to as Weinreb amides, involves the reaction of N-(N-Methoxy-N-methylcarbamoyl)-4,6-dimethoxypyrimidine with Grignard reagents. This approach provides a direct, one-step synthesis from a stable urethane precursor. The precursor, N-(N-Methoxy-N-methylcarbamoyl)-4,6-dimethoxypyrimidine, can be prepared and stored for extended periods without significant decomposition.

The core of this synthetic strategy lies in the selective reactivity of the Grignard reagent towards the 4,6-pyrimidyl group over the N-methoxy-N-methylamino group. It is proposed that the magnesium atom of the Grignard reagent forms a stable 6-membered chelate with the carbonyl oxygen and a ring nitrogen of the pyrimidine (B1678525) moiety. This chelation activates the pyrimidyl group for nucleophilic attack. Subsequent acidic hydrolysis of this intermediate yields the desired N-methoxy-N-methylamide.

To optimize the reaction and minimize the formation of ketone byproducts (resulting from a second Grignard addition to the desired amide), the reaction is typically carried out at low temperatures, such as -15 °C, with slow, dropwise addition of the Grignard reagent to a diluted solution of the urethane. This method has been shown to be effective for a variety of alkyl and aryl Grignard reagents, affording the corresponding amides in high yields.

| Entry | Grignard Reagent (R-MgBr) | Product (R-CON(OMe)Me) | Yield (%) |

|---|---|---|---|

| 1 | n-Octylmagnesium bromide | N-methoxy-N-methyl nonanamide | 91 |

| 2 | Cyclohexylmagnesium bromide | N-cyclohexyl-N-methoxy-N-methylcarboxamide | 93 |

| 3 | (1,3-Dioxolan-2-ylmethyl)magnesium bromide | N-methoxy-N-methyl 1,3-dioxolan-2-ylethanamide | 73 |

| 4 | Phenylmagnesium bromide | N-methoxy-N-methylbenzamide | 92 |

| 5 | p-Methoxyphenylmagnesium bromide | N-methoxy-N-methyl p-methoxybenzamide | 89 |

| 6 | p-Chlorophenylmagnesium bromide | N-methoxy-N-methyl p-chlorobenzamide | 95 |

Regioselective Functionalization and Derivatization Strategies

The functionalization of naphthalene (B1677914) derivatives is a critical area of research for accessing novel compounds. Regioselective strategies are paramount to control the position of newly introduced functional groups on the naphthalene core.

Transition-metal-catalyzed C-H activation has become a powerful tool for the functionalization of otherwise unreactive C-H bonds. researchgate.net In the context of naphthamide frameworks, the amide group can act as an effective directing group, guiding the metal catalyst to a specific position on the naphthalene ring system. nih.gov This strategy allows for the direct introduction of various substituents without the need for pre-functionalized starting materials. nih.gov

The choice of the directing group, the metal catalyst (commonly palladium or ruthenium), and the reaction conditions are all crucial for achieving high regioselectivity. researchgate.netnih.gov For 1-naphthamides, the amide directing group can facilitate functionalization at various positions. For instance, different catalytic systems can direct arylation to the C7 or C8 (peri) positions of the naphthalene ring. nih.govresearchgate.net The success of these transformations hinges on the formation of a metallacyclic intermediate, which brings the catalyst into close proximity with the targeted C-H bond. researchgate.net

Challenges in C-H activation include controlling regioselectivity between multiple possible sites (e.g., C2 vs. C8 on a 1-substituted naphthalene) and ensuring catalyst tolerance to other functional groups within the molecule. researchgate.netnih.gov Research has focused on developing new directing groups and catalytic systems to overcome these challenges and expand the scope of C-H functionalization on complex aromatic systems like naphthamides. researchgate.net

| Naphthalene Derivative | Directing Group | Catalyst System | Position Functionalized | Reference |

|---|---|---|---|---|

| 1-Naphthamide | Amide | Copper | C7-Arylation | researchgate.net |

| 1-Naphthol | Hydroxyl | Ruthenium | peri-C-H Arylation | nih.gov |

| Benzoic Acids | Carboxylic Acid | Ruthenium | ortho-Arylation | nih.gov |

| Naphthyl Phosphines | Phosphine | Ruthenium | peri-C-H/N-H Functionalization | researchgate.net |

The introduction of electrophilic and nucleophilic groups is fundamental to derivatizing the N-Methoxy-N,4-dimethyl-1-naphthamide scaffold. An electrophile is an electron-deficient species that is attracted to electron-rich centers, while a nucleophile is an electron-rich species that donates an electron pair to form a new covalent bond. youtube.com

The naphthalene ring itself is relatively electron-rich and can undergo electrophilic aromatic substitution. However, controlling the position of substitution can be challenging. The existing substituents on the ring—the amide at C1 and the methyl group at C4—will direct incoming electrophiles to specific positions. The amide group, while having a directing effect, can also coordinate with Lewis acids used to activate electrophiles, further complicating regioselectivity.

Introducing nucleophilic groups often involves a two-step process: first, an electrophilic group (like a halogen) is installed on the ring, which then serves as a site for nucleophilic substitution. Alternatively, C-H activation strategies can be employed to directly couple nucleophiles to the naphthamide core. nih.gov For instance, the cyanide ion, a potent nucleophile, can be introduced to form carbon-carbon bonds, which is a key step in elongating carbon chains or creating precursors for other functional groups. youtube.com The reactivity of various Michael acceptors, which are electrophiles, is influenced by steric and electronic factors, a principle that applies when considering additions to functionalized naphthamide derivatives. youtube.com

Stereoselective Synthesis of Chiral N-Methoxy-N,4-dimethyl-1-naphthamide Analogs

The development of stereoselective methods to produce chiral analogs of N-Methoxy-N,4-dimethyl-1-naphthamide is of significant interest for creating molecules with specific three-dimensional arrangements. Asymmetric synthesis aims to control the formation of stereoisomers, yielding a single enantiomer or diastereomer preferentially.

One established strategy for achieving stereoselectivity is the use of asymmetric Michael additions. scispace.com This approach can be applied to build chiral side chains onto the naphthamide core. The key to this method is the use of a chiral auxiliary or a chiral catalyst. For example, S-1-phenylethylamine has been successfully employed as both a source of an amine group and as a stereoselectivity controller in the synthesis of non-natural aromatic amino acids. scispace.com The chiral auxiliary guides the approach of the nucleophile to the electrophile, resulting in the preferential formation of one stereoisomer. After the key bond-forming step, the auxiliary can be removed.

Another approach involves the stereoselective reduction of a ketone or the asymmetric alkylation of an enolate derived from a precursor to the final naphthamide analog. The synthesis of fluorescent non-natural amino acids has demonstrated that stereoselective condensation reactions can be effectively used to construct chiral centers. scispace.com While specific examples for N-Methoxy-N,4-dimethyl-1-naphthamide are not detailed in the provided literature, these general principles of asymmetric synthesis, including the use of chiral auxiliaries, chiral catalysts, and stereoselective reductions or alkylations, represent the primary strategies that would be employed to generate its chiral analogs.

Reactivity and Reaction Mechanisms of N Methoxy N,4 Dimethyl 1 Naphthamide

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives. echemi.comyoutube.com For N-methoxy-N-methylamides like N-Methoxy-N,4-dimethyl-1-naphthamide, these reactions are particularly valuable for their high selectivity.

Reaction with Organometallic Reagents (e.g., Grignard Reagents, Organolithiums)

A key feature of Weinreb amides is their reaction with highly reactive organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, to produce ketones in high yields. wikipedia.orgorganic-chemistry.org Unlike other acylating agents such as esters or acid chlorides, which often lead to over-addition and the formation of tertiary alcohols, N-methoxy-N-methylamides selectively yield the corresponding ketone. masterorganicchemistry.com This selectivity is a cornerstone of the "Weinreb ketone synthesis." wikipedia.orgorganic-chemistry.org The reaction of N-Methoxy-N,4-dimethyl-1-naphthamide with an organometallic reagent, for instance, an alkyl Grignard reagent (R-MgBr), would be expected to selectively form the corresponding 1-naphthyl ketone.

Formation of Stable Metal-Chelated Intermediates

The remarkable selectivity observed in the reaction of Weinreb amides with organometallic reagents is attributed to the formation of a stable tetrahedral intermediate. wikipedia.orgnih.gov Upon nucleophilic attack of the organometallic reagent on the carbonyl carbon of N-Methoxy-N,4-dimethyl-1-naphthamide, a five-membered metal-chelated intermediate is formed. wikipedia.orgyoutube.com The methoxy (B1213986) group on the nitrogen atom coordinates to the metal ion (e.g., Mg in a Grignard reagent or Li in an organolithium reagent), stabilizing the tetrahedral adduct. youtube.comwikipedia.org This chelation prevents the collapse of the intermediate and the subsequent elimination of the methoxyamide group, which would regenerate a ketone that could then react with a second equivalent of the organometallic reagent. organic-chemistry.org This stable intermediate remains intact until an aqueous workup is performed, at which point it hydrolyzes to afford the final ketone product. wikipedia.org

Selective Ketone Formation Pathways

The pathway to selective ketone formation is a direct consequence of the stability of the metal-chelated intermediate. The general mechanism involves the initial nucleophilic addition of the organometallic reagent to the carbonyl group of the N-methoxy-N-methylamide. masterorganicchemistry.com This is followed by the formation of the stable five-membered chelate. This intermediate is unreactive towards further nucleophilic attack. The final step is the acidic workup, which protonates the intermediate, leading to its collapse and the formation of the desired ketone, alongside N,O-dimethylhydroxylamine. wikipedia.org This reliable and high-yielding method makes the Weinreb amide a preferred precursor for the synthesis of complex ketones. nih.gov

Reduction Reactions to Aldehydes and Amines

The reduction of N-methoxy-N-methylamides provides a valuable route to aldehydes and, under certain conditions, amines. The choice of reducing agent is critical in determining the reaction outcome.

Diisobutylaluminum Hydride (DIBAL) Mediated Reductions

Diisobutylaluminum hydride (DIBAL or DIBAL-H) is a powerful and selective reducing agent commonly used to convert esters and amides to aldehydes. nih.govmasterorganicchemistry.com The reduction of Weinreb amides, including N-Methoxy-N,4-dimethyl-1-naphthamide, with DIBAL typically proceeds to the aldehyde stage. d-nb.infocityu.edu.hk Similar to the reaction with organometallic reagents, the reaction with DIBAL is thought to proceed through a stable aluminum-chelated intermediate. This intermediate prevents over-reduction to the corresponding primary alcohol. The reaction is generally carried out at low temperatures to enhance selectivity.

A general representation of the DIBAL reduction of a Weinreb amide is as follows:

| Reactant | Reagent | Product |

| N-Methoxy-N-methylamide | 1. DIBAL-H, Toluene, -78 °C | Aldehyde |

| 2. Aqueous Workup |

Sodium Hydride-Iodide Composite Reductions

Recent research has shown that a composite reagent formed from sodium hydride (NaH) and an iodide salt, such as sodium iodide (NaI) or lithium iodide (LiI), can act as an effective reducing agent for various functional groups, including amides. nih.govnih.gov While sodium hydride itself is typically considered a base, this composite endows it with hydride-donating capabilities. nih.govresearchgate.net Studies have demonstrated that N,N-dimethylamides can be reduced to aldehydes using a NaH-NaI composite. d-nb.infocityu.edu.hk This methodology has been noted as an alternative to traditional hydride reagents like LiAlH4 and DIBAL for the reduction of amides. d-nb.infocityu.edu.hk While specific data for N-Methoxy-N,4-dimethyl-1-naphthamide is not available, it is plausible that this reagent system could also effect its reduction.

A study on the reduction of various amides using a NaH-LiI composite reported the following general conditions:

| Substrate | Reagents | Product | Yield |

| General N,N-dimethylamide | NaH (3 equiv.), LiI (1 equiv.), THF | Aldehyde | Good |

Table based on general findings for N,N-dimethylamides, not specific to N-Methoxy-N,4-dimethyl-1-naphthamide. d-nb.infocityu.edu.hk

N=S Coupling Reactions with Sulfoxides Catalyzed by Transition Metals

A significant transformation involving N-methoxy amides is their participation in N=S coupling reactions with sulfoxides, a process efficiently catalyzed by transition metals.

An iron-catalyzed method has been developed for the selective N=S coupling of N-methoxy amides and sulfoxides. lookchem.comwisc.edulookchem.com This reaction is notable for its efficiency in synthesizing N-acyl sulfoximines. lookchem.comwisc.edu A plausible mechanism for this iron-catalyzed nitrene-transfer reaction has been proposed. The cycle is thought to initiate with the coordination of the N-methoxy amide to an iron(III) catalyst. This is followed by the deprotonation of the N-H bond, leading to the formation of an intermediate species. This intermediate then rapidly transforms into an Fe-nitrenoid complex, which is subsequently captured by the sulfoxide (B87167) through a nucleophilic addition process. lookchem.comwisc.edu This type of nitrene-transfer chemistry has also been observed in non-heme iron enzymes, which can be modulated by small-molecule ligands. psu.edu

The iron-catalyzed N=S bond coupling reaction between N-methoxy amides and sulfoxides provides a highly efficient route to N-acyl sulfoximines. lookchem.comwisc.edu This method is tolerant of a wide range of functional groups, including both electron-donating and electron-withdrawing substituents on the aryl ring. wisc.edulookchem.com The reaction can be conducted under an air atmosphere and has been successfully scaled up to the gram scale with low catalyst loading. lookchem.comwisc.edu A key advantage of this transformation is that it utilizes both the N-methoxy amide and the sulfoxide in their native forms, avoiding the need for prior functionalization or activation. lookchem.comwisc.edu The synthesis of sulfoximines is of significant interest as they are considered chemically stable aza-analogues of sulfones and have applications in medicinal chemistry. acs.org

The general scheme for this reaction is presented below:

Table 1: Iron-Catalyzed Synthesis of N-Acyl Sulfoximines This table is a representative example based on the described reaction.

| N-Methoxy Amide Substrate | Sulfoxide | Base | Catalyst | Product |

|---|

Other Significant Transformation Pathways

Enantioselective desymmetrization is a powerful strategy for converting achiral, meso-compounds into valuable, stereochemically rich products. nih.gov N-methoxy amides can be involved in such transformations. For instance, the functionalization of products derived from the desymmetrization of certain imides can proceed via a Lewis-acid-mediated displacement of the methoxy group from an aminal, forming an N-acyl iminium ion that can be trapped by a nucleophile. researchgate.net While not a direct desymmetrization of the N-methoxy amide itself, the N-methoxy group serves as a crucial functional handle in the subsequent elaboration of the chiral product. researchgate.net The development of new desymmetrization reactions is a significant area of research in synthetic chemistry for the efficient construction of complex, three-dimensional molecular structures. nih.gov

N-methoxy-N-methylamides are highly effective acylating agents, particularly in carbon-carbon bond-forming reactions with organometallic reagents. wisc.edu They react cleanly with both Grignard and organolithium reagents to produce ketones in high yields. wisc.edupsu.edu A key feature of this reaction is the remarkable stability of the metal-chelated tetrahedral intermediate that is formed. wisc.edu This stability prevents the common problem of over-addition of the organometallic reagent, which would otherwise lead to the formation of tertiary alcohols. wisc.eduyoutube.com This method represents a robust and widely used strategy for ketone synthesis from carboxylic acid derivatives. wisc.edu

The general transformation is depicted in the following table:

Table 2: Ketone Synthesis from N-Methoxy-N-methylamides This table illustrates the general reaction of Weinreb amides with organometallic reagents.

| N-Methoxy-N-methylamide | Organometallic Reagent (R'-M) | Reaction Product (Ketone) |

|---|---|---|

| N-Methoxy-N,4-dimethyl-1-naphthamide | e.g., Methylmagnesium bromide (CH₃MgBr) | 1-(1-Naphthyl)ethan-1-one derivative |

| General Weinreb Amide | Grignard Reagent (R'MgX) | R-C(=O)-R' |

While direct carboxylation of the naphthyl ring in N-Methoxy-N,4-dimethyl-1-naphthamide is a plausible transformation, specific examples are not detailed in the provided context. However, palladium-catalyzed carbonylation reactions are known methods for converting aryl halides into primary amides, demonstrating a form of carboxylation. nih.gov C-C bond formation can also be achieved through various other methods, including radical reactions and transition-metal-catalyzed cross-couplings like the Heck reaction. chemistry.coachlibretexts.org

Structural Analysis and Conformational Studies

X-ray Crystallography of N-Methoxy-N,4-dimethyl-1-naphthamide and its Analogs

While a specific crystal structure for N-Methoxy-N,4-dimethyl-1-naphthamide is not publicly available, analysis of closely related analogs provides significant insights into its likely solid-state arrangement.

For N-Methoxy-N,4-dimethyl-1-naphthamide, it is anticipated that the naphthalene (B1677914) rings would form offset stacks to maximize van der Waals interactions and minimize steric hindrance between the methyl and methoxy (B1213986) groups of adjacent molecules. The conformation of the N-methoxy-N-methylamide group itself is also critical. In related structures, this group can exhibit different rotational isomers (rotamers), and the lowest energy conformation will be adopted in the crystal lattice, influenced by both intramolecular sterics and intermolecular packing forces.

Although N-Methoxy-N,4-dimethyl-1-naphthamide lacks classical hydrogen bond donors like N-H protons, it can participate in weaker C-H···O hydrogen bonds. In the crystal structure of 3-(N-methoxy-N-methylcarbamoyl)-2,2,5,5-tetramethyl-1-oxy-pyrroline, adjacent molecules are linked by intermolecular C-H···O hydrogen bonds, forming a supramolecular layer structure. researchgate.net It is highly probable that similar interactions play a role in the crystal packing of N-Methoxy-N,4-dimethyl-1-naphthamide. The oxygen atoms of the carbonyl and methoxy groups can act as hydrogen bond acceptors for protons from the methyl groups or the naphthalene ring of neighboring molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For N-Methoxy-N,4-dimethyl-1-naphthamide, both proton (¹H) and carbon (¹³C) NMR, along with two-dimensional (2D) techniques, are essential for a complete structural assignment.

The protons on the naphthalene ring are expected to appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The exact chemical shifts and splitting patterns will depend on the substitution pattern and the electronic environment of each proton. The methyl group at the C4 position of the naphthalene ring would likely appear as a singlet in the upfield region, around δ 2.5 ppm. The N-methyl and O-methyl protons of the amide group are also expected to be singlets, with chemical shifts in the range of δ 3.0-4.0 ppm.

Predicted ¹H NMR Chemical Shifts for N-Methoxy-N,4-dimethyl-1-naphthamide

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Naphthalene-H | 7.0 - 8.5 | m |

| 4-CH₃ | ~2.5 | s |

| N-CH₃ | ~3.3 | s |

| O-CH₃ | ~3.8 | s |

Note: These are predicted values based on analogous compounds.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Based on data from related naphthalenecarboxamides and methoxyflavonol derivatives, the expected chemical shifts for N-Methoxy-N,4-dimethyl-1-naphthamide can be estimated. nih.govmdpi.comresearchgate.net The carbonyl carbon of the amide group is expected to be the most downfield signal, typically appearing around δ 170 ppm. The carbons of the naphthalene ring will resonate in the aromatic region (δ 120-140 ppm). The carbons of the methyl groups (4-CH₃, N-CH₃, and O-CH₃) will appear in the upfield region of the spectrum. The methoxy carbon (O-CH₃) chemical shift can be particularly informative about its local environment. researchgate.net

Predicted ¹³C NMR Chemical Shifts for N-Methoxy-N,4-dimethyl-1-naphthamide

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~170 |

| Naphthalene-C | 120 - 140 |

| O-CH₃ | ~62 |

| N-CH₃ | ~35 |

| 4-CH₃ | ~20 |

Note: These are predicted values based on analogous compounds.

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid state, providing information that is complementary to X-ray crystallography, especially for non-crystalline or polymorphic samples. nih.govnih.gov While specific ssNMR data for N-Methoxy-N,4-dimethyl-1-naphthamide is not available, the application of this technique to related systems demonstrates its potential.

For N-alkoxyamides, ssNMR can provide detailed information about the molecular conformation, including the torsion angles around the amide bond and the orientation of the methoxy group relative to the rest of the molecule. researchgate.net Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) can be used to obtain high-resolution ¹³C spectra, and advanced 2D ssNMR experiments can reveal through-space proximities between different nuclei, helping to define the molecular packing. rsc.org The sensitivity of NMR chemical shifts to small changes in molecular structure makes ssNMR a precise tool for characterizing conformational polymorphism. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the conformational landscape of a molecule. An analysis of N-Methoxy-N,4-dimethyl-1-naphthamide would be expected to reveal characteristic vibrational modes for the naphthyl group, the amide functionality, and the N-methoxy and N-methyl substituents.

In the absence of experimental spectra for N-Methoxy-N,4-dimethyl-1-naphthamide, a speculative table of expected vibrational frequencies for its key functional groups is presented below, based on typical ranges for similar compounds.

Table 1: Expected IR and Raman Vibrational Frequencies for N-Methoxy-N,4-dimethyl-1-naphthamide

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| C=O (Amide) | Stretching | 1630-1680 | Strong | Medium |

| C-N (Amide) | Stretching | 1250-1350 | Medium | Weak |

| N-O (Methoxyamine) | Stretching | 950-1050 | Medium | Weak |

| C-H (Aromatic) | Stretching | 3000-3100 | Medium | Strong |

| C=C (Aromatic) | Stretching | 1450-1600 | Medium-Strong | Strong |

| C-H (Methyl) | Stretching | 2850-3000 | Medium | Medium |

Chiroptical Properties and Stereochemical Characterization (if applicable to chiral analogs)

N-Methoxy-N,4-dimethyl-1-naphthamide itself is not chiral. However, if chiral analogs were to be synthesized, for instance through the introduction of a stereocenter or by inducing atropisomerism, chiroptical techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD) would be indispensable for their stereochemical characterization. Atropisomerism, a type of axial chirality arising from restricted rotation around a single bond, has been observed in other substituted naphthalene derivatives. A study of such phenomena in analogs of N-Methoxy-N,4-dimethyl-1-naphthamide would require detailed spectroscopic and computational analysis to determine the rotational barriers and the absolute configuration of the atropisomers.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It has become a mainstay in computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov DFT calculations can predict a wide range of molecular properties, including geometries, reaction energies, and spectroscopic parameters. researchgate.net

A fundamental step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, which corresponds to a minimum on the potential energy surface. sigmaaldrich.com For a flexible molecule like N-Methoxy-N,4-dimethyl-1-naphthamide, which has several rotatable bonds, conformational analysis is crucial. This involves identifying various low-energy conformers and determining their relative stabilities.

For instance, in a study of a related compound, (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol, DFT calculations were used to determine its molecular structure, which was then compared with crystallographic data. The molecule was found to have a twisted conformation. nih.gov Similar analyses for N-Methoxy-N,4-dimethyl-1-naphthamide would reveal the preferred spatial orientation of the methoxy (B1213986), methyl, and naphthyl groups, which is critical for understanding its reactivity and interactions.

Table 1: Illustrative Optimized Geometrical Parameters for a Naphthamide Derivative (Data is hypothetical and for illustrative purposes only)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | 1.23 | ||

| C-N (amide) | 1.35 | ||

| N-O | 1.41 | ||

| C(naphthyl)-C(carbonyl) | 1.50 | C(naphthyl)-C(carbonyl)-N | 118.0 |

| C(naphthyl)-C(methyl) | 1.51 | C(carbonyl)-N-O | 115.0 |

| O-N-C(methyl) | 112.0 | ||

| C(naphthyl)-C(carbonyl)-N-O | 175.0 (trans) |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a key role in chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. cymitquimica.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. cymitquimica.com A small HOMO-LUMO gap generally suggests high chemical reactivity and low kinetic stability. cymitquimica.com

In a study on 5,6-dimethoxy-1-indanone (B192829), the HOMO-LUMO energy gap was calculated to understand its electronic properties and reactivity. cymitquimica.com For N-Methoxy-N,4-dimethyl-1-naphthamide, a HOMO-LUMO analysis would identify the regions of the molecule most likely to be involved in electron donation and acceptance, providing insights into its potential chemical reactions. The distribution of the HOMO and LUMO across the naphthyl ring, the amide group, and the methoxy group would be of particular interest.

Table 2: Illustrative Frontier Orbital Energies and Related Parameters (Data is hypothetical and for illustrative purposes only)

| Parameter | Energy (eV) |

| E(HOMO) | -6.5 |

| E(LUMO) | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

| Ionization Potential | 6.5 |

| Electron Affinity | 1.2 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the charge distribution within a molecule by localizing the wavefunction into Lewis-like structures (bonds and lone pairs). sigmaaldrich.com This method allows for the quantification of atomic charges and the analysis of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding delocalization and hyperconjugation effects. sigmaaldrich.comcymitquimica.com

For example, NBO analysis of 5,6-dimethoxy-1-indanone revealed significant hyperconjugative interactions between the methoxy groups and the indanone ring. cymitquimica.com A similar analysis for N-Methoxy-N,4-dimethyl-1-naphthamide would quantify the partial charges on each atom, highlighting the electrophilic and nucleophilic centers. It would also reveal the nature of the bonding in the amide group and the electronic interactions between the substituents and the naphthalene (B1677914) core.

Reaction Mechanism Elucidation using Computational Methods

Computational methods are invaluable for elucidating the detailed pathways of chemical reactions, including the identification of transient intermediates and transition states that are often difficult to observe experimentally. nih.gov

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its atomic coordinates. sigmaaldrich.com By mapping the PES for a reaction, chemists can identify the minimum energy pathway that connects reactants to products. Stationary points on the PES correspond to stable molecules (reactants, products, intermediates) and transition states. A transition state is a first-order saddle point on the PES, representing the energy maximum along the reaction coordinate.

Computational studies on the ozonation of N-nitrosodimethylamine precursors, for instance, have utilized PES mapping to understand the formation mechanisms of various products. nih.gov For N-Methoxy-N,4-dimethyl-1-naphthamide, mapping the PES for a reaction of interest, such as hydrolysis or reaction with a nucleophile, would involve calculating the energies of various molecular geometries along the reaction pathway to locate the transition state and any intermediates.

Once a transition state has been located, an Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that the identified transition state correctly connects the reactants and products. The IRC path is the minimum energy path on the PES that starts at the transition state and proceeds downhill to the reactants on one side and to the products on the other. This analysis provides a clear and detailed visualization of the molecular motions that occur during the transformation from reactant to product.

In studies of reaction mechanisms, such as the formation of N-nitrosodimethylamine, IRC calculations are essential to validate the proposed reaction pathways. For any proposed reaction involving N-Methoxy-N,4-dimethyl-1-naphthamide, an IRC analysis would be the final computational step to confirm the role of a calculated transition state and to provide a complete picture of the reaction mechanism at the molecular level.

Activation Energy Barriers and Thermodynamic Parameters of Key Transformations

A thorough search of scientific databases reveals a lack of specific studies detailing the activation energy barriers and thermodynamic parameters associated with key chemical transformations of N-Methoxy-N,4-dimethyl-1-naphthamide. This type of research is fundamental for predicting the feasibility and kinetics of its reactions, such as hydrolysis, thermal decomposition, or interactions with biological targets. Without dedicated computational modeling, these parameters remain speculative.

Solvent Effects on Reaction Pathways through Implicit and Explicit Solvation Models

The influence of solvents on the reaction pathways of N-Methoxy-N,4-dimethyl-1-naphthamide has not been specifically elucidated through computational studies employing implicit and explicit solvation models. Such investigations would provide valuable insights into how different solvent environments could alter reaction mechanisms, transition states, and product distributions. The absence of this data limits the ability to optimize reaction conditions for synthetic or other applications.

Molecular Dynamics Simulations

There is no readily available information regarding molecular dynamics (MD) simulations for N-Methoxy-N,4-dimethyl-1-naphthamide. MD simulations would be instrumental in understanding the conformational dynamics, flexibility, and intermolecular interactions of the molecule over time. This information is particularly relevant for assessing its potential interactions with biomolecules or its behavior in condensed phases.

Prediction of Spectroscopic Parameters (NMR, IR, Raman) and Comparison with Experimental Data

While experimental spectroscopic data for N-Methoxy-N,4-dimethyl-1-naphthamide likely exists in proprietary databases or specialized literature, a direct comparison with theoretically predicted spectroscopic parameters (NMR, IR, Raman) is not found in broadly accessible scientific articles. Computational predictions of these spectra, often performed using density functional theory (DFT), are essential for validating molecular structures and interpreting experimental results with greater accuracy. The lack of such comparative studies indicates a gap in the comprehensive characterization of this compound.

Advanced Applications and Role in Broader Chemical Contexts

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

N-Methoxy-N,4-dimethyl-1-naphthamide, as a member of the Weinreb amide family, is a highly effective acylating agent and a crucial intermediate in organic synthesis. The primary advantage of the N-methoxy-N-methylamide group is its reaction with potent nucleophiles, such as organolithium or Grignard reagents, to cleanly produce ketones. acs.org This reliability stems from the formation of a stable, metal-chelated tetrahedral intermediate that resists the common problem of over-addition, which would otherwise lead to tertiary alcohols. acs.orgacs.orgyoutube.com This intermediate only collapses to the ketone product upon aqueous workup. acs.org This predictable reactivity makes compounds like N-Methoxy-N,4-dimethyl-1-naphthamide invaluable for constructing complex molecular architectures where precise control over carbonyl group formation is essential. nih.gov

The controlled reactivity of Weinreb amides makes them strategic components in the multi-step synthesis of natural products and active pharmaceutical ingredients (APIs). Their ability to tolerate a wide variety of functional groups elsewhere in the molecule allows for their incorporation at various stages of a synthetic sequence. youtube.com For instance, the synthesis of pyrrole (B145914) Weinreb amides has been demonstrated as a pathway to 3,4-diaryl-3-pyrrolin-2-ones, which are structural motifs found in certain bioactive compounds. rsc.org Similarly, α-amino acids can be efficiently converted to their corresponding Weinreb amides, which serve as chiral building blocks for peptide synthesis. nih.govrsc.org In this context, N-Methoxy-N,4-dimethyl-1-naphthamide would act as a precursor to introduce the 4-methylnaphthalene moiety, a common scaffold in various biologically active molecules.

The Weinreb amide functionality is instrumental in the synthesis of complex heterocyclic structures. A notable methodology involves the palladium-catalyzed aminocarbonylation of lactone- and lactam-derived triflates to produce heterocyclic Weinreb amides. chemscene.com These intermediates can then react with various nucleophiles to generate functionalized heterocyclic frameworks. chemscene.com This approach demonstrates that the Weinreb amide group can be constructed onto a pre-existing ring system. Consequently, N-Methoxy-N,4-dimethyl-1-naphthamide can serve as a building block where the naphthalene (B1677914) core is further elaborated by the construction of fused or appended heterocyclic rings, a common strategy for tuning the pharmacological or material properties of a molecule.

Applications in Materials Science (e.g., as Scaffolds for Functional Materials, Ligands)

While specific research on N-Methoxy-N,4-dimethyl-1-naphthamide in materials science is not widely documented, its structural motifs—the naphthalene ring and the amide group—are featured in the design of functional materials. Naphthalene-amide structures are particularly effective as ligands for creating coordination polymers and metal complexes. rsc.org For example, naphthalene-amide ligands have been used to assemble Nickel(II) complexes that exhibit interesting electrochemical properties and fluorescence, making them suitable for applications in sensing or contaminant removal. rsc.org

Similarly, naphthalene-based structures are used to create ligands for copper(II) complexes that show significant biological activity. rsc.org The rigid, planar naphthalene unit provides a robust scaffold, while the amide's nitrogen and oxygen atoms can act as coordination sites for metal ions. This combination allows for the construction of well-defined, stable metal-organic frameworks (MOFs) or other functional materials. chemscene.com The specific substitution pattern of N-Methoxy-N,4-dimethyl-1-naphthamide could influence the steric and electronic properties of such materials, potentially tuning their final characteristics.

Development of Novel Synthetic Methodologies Exploiting Weinreb Amide Properties

The unique properties of the Weinreb amide group have spurred the development of new synthetic methods. Beyond the classic synthesis of ketones and aldehydes, recent advancements have expanded their utility significantly. acs.orgyoutube.com One innovative approach is the direct conversion of Weinreb amides to ketones using a nonclassical Wittig reaction, which avoids the need for highly reactive organometallic reagents and proceeds under milder conditions. mdpi.com

A more recent development is the use of the Weinreb amide itself as a directing group in transition metal-catalyzed C-H functionalization reactions. nih.gov In these transformations, the amide group coordinates to a metal catalyst, directing it to activate and substitute a nearby C-H bond. This strategy opens up new pathways for elaborating molecular structures in a highly regioselective manner. nih.gov Although the exploration of Weinreb amides as a specific substrate class for these reactions is still emerging, it represents a significant expansion of their role from simple acylating agents to complex directing groups. nih.gov

| Methodology | Reagent(s) | Product | Key Advantage |

| Weinreb Ketone Synthesis | Grignard or Organolithium Reagents | Ketone | Avoids over-addition to form tertiary alcohols. acs.org |

| Weinreb Aldehyde Synthesis | Hydride Reducing Agents (e.g., LiAlH₄) | Aldehyde | Stable intermediate prevents over-reduction to alcohol. youtube.com |

| Nonclassical Wittig Reaction | Alkylidenetriphenylphosphoranes | Ketone | Milder conditions, avoids harsh organometallics. mdpi.com |

| C-H Functionalization | Transition Metal Catalysts (e.g., Pd, Ru) | Functionalized Product | Acts as a directing group for high regioselectivity. nih.gov |

Analogues and Derivatives of N-Methoxy-N,4-dimethyl-1-naphthamide

The chemical behavior of N-Methoxy-N,4-dimethyl-1-naphthamide can be understood by comparing it to its analogues and derivatives, particularly other N-methoxy naphthamides and the more broadly studied benzamides.

Structure-reactivity relationships in this class of compounds are governed by the electronic and steric properties of both the aromatic system and the amide group. In iron-catalyzed N=S coupling reactions, N-methoxy benzamides and naphthamides have been shown to be competent substrates. acs.org The study noted that sterically hindered substituents on the aromatic ring were well-tolerated and, in some cases, led to excellent yields, suggesting that the 4-methyl group on the naphthalene ring of the target compound would not impede, and could potentially enhance, certain transformations. acs.org

Studies on related 4-methoxy-benzamide analogues show that modifications around the amide functionality and substitutions on the aromatic ring significantly impact their biological activity, in this case as inhibitors of the choline (B1196258) transporter. rsc.org This highlights that even subtle structural changes can lead to large differences in chemical and biological properties. The methoxy (B1213986) group on the nitrogen atom is considered indispensable for the unique reactivity observed in many Weinreb amide reactions. acs.org Therefore, the reactivity of N-Methoxy-N,4-dimethyl-1-naphthamide is a direct consequence of the interplay between the electronic nature of the dimethyl-naphthalene ring system and the crucial N-methoxy-N-methylamide functional group.

Comparative Studies with Other N-Methoxy-N-methyl Amides

N-methoxy-N-methyl amides, commonly known as Weinreb amides, are a widely utilized class of reagents in organic synthesis, prized for their ability to react with organometallic reagents to form ketones and aldehydes in high yields. orientjchem.orgorientjchem.org Their synthetic utility stems from the formation of a stable, chelated tetrahedral intermediate upon nucleophilic addition, which prevents the common problem of over-addition that can occur with other acyl compounds like acid chlorides or esters. wikipedia.orgresearchgate.net This intermediate remains stable at low temperatures, collapsing to the ketone or aldehyde only upon aqueous workup. wikipedia.org The compound N-Methoxy-N,4-dimethyl-1-naphthamide belongs to this class, and its specific structure imparts distinct characteristics when compared to other aliphatic or aromatic Weinreb amides.

The primary points of comparison revolve around steric effects, electronic properties, and the methods for their synthesis. The 1-naphthyl group in N-Methoxy-N,4-dimethyl-1-naphthamide is significantly more sterically bulky than a simple phenyl or alkyl group found in other common Weinreb amides. This steric hindrance can influence the rate of reaction with nucleophiles. While the fundamental reactivity remains—the formation of a stable intermediate—the approach of a bulky nucleophile to the carbonyl carbon may be slower compared to a less hindered amide like N-methoxy-N-methylbenzamide. However, this same steric bulk can sometimes enhance chemoselectivity in complex molecules with multiple electrophilic sites. rsc.org

Furthermore, the electronic nature of the polycyclic aromatic naphthyl system differs from that of a simple benzene (B151609) ring, potentially influencing the stability of the crucial tetrahedral intermediate. While specific comparative studies are not detailed in the available literature, it is understood that resonance effects within the amide can be significantly altered by the nature of the substituents. nih.gov

The synthesis of Weinreb amides is another area of comparison. While many methods exist for their preparation from carboxylic acids, acid chlorides, or esters, the synthesis of sterically hindered amides like N-Methoxy-N,4-dimethyl-1-naphthamide often requires specific conditions. orientjchem.orgorientjchem.org For instance, methods developed for converting sterically hindered carboxylic acids into Weinreb amides, such as using methanesulfonyl chloride and triethylamine (B128534) with N,O-dimethylhydroxylamine, are particularly relevant. nih.govorganic-chemistry.org These methods achieve good yields (59-88%) for hindered systems where other standard coupling agents might fail. nih.govorganic-chemistry.org This contrasts with the often more straightforward synthesis of unhindered Weinreb amides. thieme-connect.com

Despite potential differences in reaction kinetics due to steric factors, N-Methoxy-N,4-dimethyl-1-naphthamide is expected to exhibit the hallmark reactivity of its class, providing reliable access to highly functionalized 4-methyl-1-naphthyl ketones. rsc.org

Interactive Table 1: Physical Properties of Selected Weinreb Amides

This table compares the physical properties of N-Methoxy-N,4-dimethyl-1-naphthamide with other structurally related Weinreb amides.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| N-Methoxy-N,4-dimethyl-1-naphthamide | C₁₄H₁₅NO₂ | 229.28 |

| N-Methoxy-N-methyl-1-naphthamide | C₁₃H₁₃NO₂ | 215.25 |

| N-Methoxy-N,4-dimethylbenzamide | C₁₀H₁₃NO₂ | 179.22 |

Interactive Table 2: Representative Reactivity of Weinreb Amides in Ketone Synthesis

This table illustrates the general application and typical high efficiency of Weinreb amides in reacting with organometallic reagents to form ketones. This reaction is a defining characteristic of the entire class of compounds. wikipedia.orgresearchgate.net

| Weinreb Amide Type | Organometallic Reagent | Product Type | Typical Yield (%) |

| Aryl (e.g., N-methoxy-N-methylbenzamide) | Grignard or Organolithium | Aryl Ketone | High |

| Alkyl (e.g., N-methoxy-N-methylacetamide) | Grignard or Organolithium | Alkyl Ketone | High |

| Sterically Hindered (e.g., N-Methoxy-N,4-dimethyl-1-naphthamide) | Grignard or Organolithium | Hindered Aryl Ketone | High (Expected) |

Future Research Directions and Perspectives

Exploration of New Catalytic Transformations

The reactivity of N-methoxy-N-methylamides, commonly known as Weinreb amides, is well-established in their ability to serve as excellent acylating agents. acs.org However, the exploration of novel catalytic transformations beyond their traditional use is a burgeoning area of research. For N-Methoxy-N,4-dimethyl-1-naphthamide, future research could focus on several promising catalytic reactions.

Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, represent a significant area for investigation. nih.gov The development of methods for the direct C-H functionalization of the naphthalene (B1677914) ring system, catalyzed by transition metals like palladium, could lead to the efficient synthesis of highly substituted naphthalenes. chemrxiv.org Such transformations would offer a streamlined approach to complex aromatic compounds, avoiding multi-step synthetic sequences. For instance, palladium-catalyzed aminocarbonylation of aryl bromides has been demonstrated as a convenient method for preparing Weinreb amides at atmospheric pressure, a technique that could be explored for the synthesis of N-Methoxy-N,4-dimethyl-1-naphthamide itself or its derivatives. acs.org

Furthermore, the application of other transition-metal catalysts, such as those based on nickel, copper, or rhodium, could unlock new modes of reactivity. nih.gov These could include directed ortho-metalation followed by functionalization, or catalytic cycles involving oxidative addition to the C-N bond of the amide. nih.gov The unique electronic and steric properties of the 4-methyl-1-naphthyl group may influence the regioselectivity and efficiency of these catalytic processes, warranting detailed investigation.

| Catalyst System | Potential Transformation | Expected Outcome |

| Palladium/NHC Ligands | C-H Arylation of Naphthalene Core | Direct formation of C-C bonds on the aromatic ring. nih.govacademie-sciences.fr |

| Copper/Photoredox | Radical-mediated transformations | Introduction of various functional groups via radical pathways. |

| Rhodium(III) | Directed C-H Functionalization | Regioselective functionalization at the C-8 position of the naphthalene ring. |

Development of Greener Synthetic Approaches

The principles of green chemistry are increasingly integral to the development of new synthetic methodologies. For the synthesis of N-Methoxy-N,4-dimethyl-1-naphthamide and its subsequent use, a focus on environmentally benign approaches is crucial.

Current methods for the synthesis of Weinreb amides often rely on the activation of carboxylic acids with stoichiometric coupling reagents, which can generate significant waste. rsc.org Future research should aim to develop catalytic methods for the direct amidation of 4-methyl-1-naphthoic acid with N,O-dimethylhydroxylamine. Boronic acid or borate (B1201080) ester catalysts have shown promise in promoting direct amide bond formation with high efficiency and reduced waste. lookchem.com

Another green approach involves the use of environmentally friendly solvents. A highly efficient and chromatography-free preparation of Weinreb amides has been reported using a biphasic system of 2-methyltetrahydrofuran (B130290) (2-MeTHF) and water. rsc.orgrsc.org This method avoids the use of hazardous chlorinated or ethereal solvents and simplifies product isolation. rsc.org Adapting such a system for the synthesis of N-Methoxy-N,4-dimethyl-1-naphthamide could significantly improve its environmental footprint. Furthermore, solvent-free reaction conditions, potentially utilizing microwave irradiation, could offer a rapid and energy-efficient synthetic route. nih.gov

| Green Chemistry Principle | Proposed Application | Potential Benefit |

| Atom Economy | Catalytic direct amidation | Reduced waste from coupling agents. lookchem.com |

| Safer Solvents | Use of 2-MeTHF/water or bio-based solvents | Minimized environmental impact and improved safety. rsc.orgmdpi.com |

| Energy Efficiency | Microwave-assisted synthesis | Faster reaction times and lower energy consumption. nih.gov |

Advanced Computational Studies for Mechanistic Prediction and Design

Computational chemistry offers a powerful tool for understanding reaction mechanisms and predicting the reactivity of novel compounds. For N-Methoxy-N,4-dimethyl-1-naphthamide, advanced computational studies can provide valuable insights and guide experimental work.

Density Functional Theory (DFT) calculations can be employed to model the transition states of potential catalytic transformations. This can help in understanding the factors that control regioselectivity and reactivity in C-H functionalization or cross-coupling reactions involving the naphthyl core. Such studies have been successfully applied to understand the reactivity of other naphthalene derivatives. researchgate.net

Molecular dynamics simulations can be used to study the conformational preferences of N-Methoxy-N,4-dimethyl-1-naphthamide and its interaction with catalysts and reagents in solution. The conformation of N-methoxy-N-methylamides is known to be crucial for their reactivity. lifechempharma.com Understanding the conformational landscape can aid in the design of more efficient and selective reactions.

Furthermore, computational screening of potential catalysts and reaction conditions can accelerate the discovery of new transformations. Machine learning algorithms, trained on experimental data from related amide bond formations, could be used to predict optimal conditions for the synthesis and reactions of N-Methoxy-N,4-dimethyl-1-naphthamide.

| Computational Method | Area of Investigation | Predicted Outcome |

| Density Functional Theory (DFT) | Reaction mechanisms of catalytic C-H functionalization | Understanding of transition state energies and regioselectivity. researchgate.net |

| Molecular Dynamics (MD) | Conformational analysis and solvent effects | Insight into the dominant conformations and their influence on reactivity. lifechempharma.com |

| Machine Learning | Optimization of reaction conditions | Prediction of optimal catalysts, solvents, and temperatures for synthesis and transformations. |

Expanding the Scope of N-Methoxy-N,4-dimethyl-1-naphthamide as a Synthetic Scaffold

The inherent reactivity of the Weinreb amide functionality makes N-Methoxy-N,4-dimethyl-1-naphthamide a valuable building block for the synthesis of a diverse range of compounds. acs.org Its utility stems from the stable tetrahedral intermediate formed upon reaction with organometallic reagents, which prevents over-addition and allows for the clean formation of ketones and aldehydes.

Future research should focus on utilizing N-Methoxy-N,4-dimethyl-1-naphthamide in the total synthesis of complex natural products and medicinally relevant molecules that contain the 4-methyl-1-naphthyl moiety. beilstein-journals.orgpitt.edu The controlled introduction of this fragment is a key advantage offered by this scaffold.

Moreover, the exploration of novel reactions that go beyond the typical acylation chemistry of Weinreb amides is a promising avenue. For instance, an unusual reactivity mode involving the competitive transfer of a hydroxymethyl group has been observed with strongly basic reagents, suggesting that under specific conditions, N-methoxy-N-methylamides can participate in unexpected transformations. lookchem.com Investigating such alternative reactivity pathways for N-Methoxy-N,4-dimethyl-1-naphthamide could lead to the discovery of new synthetic methods.

| Synthetic Application | Target Molecules | Key Advantage |

| Total Synthesis | Natural products with a naphthyl core | Controlled and high-yield introduction of the 4-methyl-1-naphthyl ketone or aldehyde functionality. beilstein-journals.orgpitt.edu |

| Medicinal Chemistry | Bioactive compounds | A versatile handle for the construction of diverse molecular architectures. |

| Method Development | One-pot multi-component reactions | Increased synthetic efficiency and reduced purification steps. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Methoxy-N,4-dimethyl-1-naphthamide, and what factors influence yield?

- Methodological Answer : The compound can be synthesized via a two-step procedure involving phosphorus trichloride (PCl₃) in toluene. In Stage 1, reactants are cooled to 0°C for 10 minutes, followed by Stage 2 at 20–60°C for 30 minutes, achieving a 98% yield under inert conditions . Alternative routes for structurally similar Weinreb amides involve coupling 1-naphthoyl chloride with methoxy-methylamine derivatives in dichloromethane, using diisopropylethylamine (DIPEA) as a base . Yield optimization requires strict temperature control, stoichiometric excess of acylating agents, and moisture-free environments.

Q. How can researchers purify N-Methoxy-N,4-dimethyl-1-naphthamide, and what analytical techniques validate purity?

- Methodological Answer : Post-synthesis purification typically involves liquid-liquid extraction (e.g., dichloromethane/water) followed by column chromatography using silica gel and ethyl acetate/hexane gradients . Purity is validated via:

- 1H/13C NMR : Characteristic peaks for methoxy groups (~δ 3.2–3.5 ppm) and aromatic protons (δ 7.2–8.5 ppm) .

- HRMS : Exact mass confirmation (e.g., [M+H]+ calculated for C₁₄H₁₅NO₂: 229.1098) .

- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the N-methoxy group in cross-coupling or nucleophilic substitution reactions?

- Methodological Answer : The N-methoxy group acts as a directing group in electrophilic aromatic substitution due to its electron-donating methoxy (-OMe) moiety. In reactions with glyoxal derivatives (e.g., 4-fluorophenylglyoxal), the methoxy group facilitates cyclization to form imidazolidine-diones under acidic conditions (acetic acid, 26°C, 99 hours) . Kinetic studies using in situ NMR or LC-MS can track intermediate formation and reaction pathways.

Q. How do structural modifications (e.g., halogenation or alkylation) impact the compound’s bioactivity or photophysical properties?

- Methodological Answer : Substituents at the 4-position (e.g., methyl groups) enhance steric hindrance, altering binding affinity in pesticidal or receptor-targeting applications. For example, chlorbromuron (a urea analog with Br/Cl substituents) shows herbicidal activity via inhibition of photosystem II . Comparative studies using:

- Structure-Activity Relationship (SAR) : Replace the 4-methyl group with halogens (Cl, Br) and assess bioactivity via enzyme inhibition assays .

- Photophysical Analysis : UV-vis and fluorescence spectroscopy to study π-π* transitions in naphthamide derivatives .

Q. What toxicological endpoints are relevant for in vivo studies of N-Methoxy-N,4-dimethyl-1-naphthamide?

- Methodological Answer : Prioritize systemic effects based on naphthalene analog toxicology:

- Hepatic/Renal Toxicity : Assess serum ALT/AST and creatinine levels in rodent models after oral dosing .

- Metabolic Stability : Use microsomal incubation (e.g., rat liver S9 fraction) to evaluate cytochrome P450-mediated degradation .

- Dermal Irritation : Apply OECD Test Guideline 404 for patch testing .

Q. How can researchers resolve contradictions in spectral data or synthetic yields across studies?

- Methodological Answer : Discrepancies often arise from solvent polarity, trace moisture, or catalytic impurities. For example, NMR shifts may vary in DMSO-d₆ vs. CDCl₃ due to hydrogen bonding . To address yield inconsistencies:

- Reproducibility Checks : Replicate conditions from independent sources (e.g., vs. 9).

- Advanced Analytics : Use 2D NMR (COSY, HSQC) to confirm regiochemistry and rule out byproducts .

- Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra .

Methodological Challenges and Solutions

Q. What strategies optimize the synthesis of α,β-unsaturated analogs of N-Methoxy-N,4-dimethyl-1-naphthamide?

- Methodological Answer : Introduce α,β-unsaturation via Horner-Wadsworth-Emmons reactions using phosphorylated Weinreb amides. For example, (E)-N-methoxy-N,3-dimethylhept-2-enamide was synthesized using ketene intermediates and characterized via NOESY to confirm stereochemistry .

Q. How can researchers leverage this compound as a building block for heterocyclic systems (e.g., benzimidazoles or quinazolines)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.